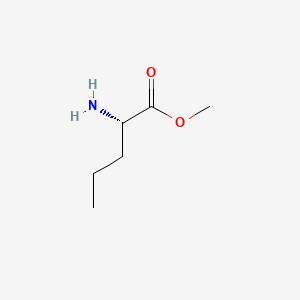

L-Norvaline, methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Norvaline, methyl ester is a chemical compound with the molecular formula C6H13NO2 It is an ester derivative of L-Norvaline, an amino acid that is not incorporated into proteins but has various biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Norvaline, methyl ester can be synthesized through the esterification of L-Norvaline with methanol in the presence of an acid catalyst. The reaction typically involves heating L-Norvaline with methanol and a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is then refluxed, and the ester product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of advanced catalysts to increase yield and efficiency. The process may also include steps for the purification and isolation of the ester to ensure high purity and quality .

Análisis De Reacciones Químicas

Types of Reactions

L-Norvaline, methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to L-Norvaline and methanol in the presence of water and an acid or base catalyst.

Amidation: The ester can react with ammonia or amines to form amides.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Amidation: Ammonia or amines in organic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Hydrolysis: L-Norvaline and methanol.

Amidation: L-Norvaline amides.

Reduction: L-Norvaline alcohol derivatives.

Aplicaciones Científicas De Investigación

L-Norvaline, methyl ester has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in inhibiting arginase, an enzyme involved in the urea cycle.

Medicine: Investigated for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease

Mecanismo De Acción

L-Norvaline, methyl ester exerts its effects primarily through the inhibition of arginase, an enzyme that converts L-arginine to urea and L-ornithine. By inhibiting arginase, this compound increases the availability of L-arginine, which can enhance nitric oxide production and improve endothelial function . Additionally, it may interact with molecular targets involved in neuroplasticity and cell survival pathways, contributing to its neuroprotective effects .

Comparación Con Compuestos Similares

Similar Compounds

L-Norvaline: The parent amino acid, which also inhibits arginase and has similar biological activities.

L-Proline: Another amino acid with similar structural features but different biological functions.

L-Valine: An essential amino acid with a branched-chain structure, used in protein synthesis.

Uniqueness

L-Norvaline, methyl ester is unique due to its ester functional group, which can influence its solubility, reactivity, and biological activity. The esterification of L-Norvaline can enhance its stability and facilitate its use in various chemical and biological applications .

Actividad Biológica

L-Norvaline, methyl ester (C6H13NO2) is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicine. This compound is primarily recognized for its role as an arginase inhibitor, which may have implications in various physiological and pathological processes.

This compound is characterized by its ester functional group, which enhances its solubility and reactivity compared to its parent compound, L-Norvaline. The compound acts primarily by inhibiting the enzyme arginase, which converts L-arginine to L-ornithine and urea. This inhibition leads to increased levels of L-arginine, subsequently enhancing nitric oxide (NO) production. The increased NO has several biological effects, including vasodilation and potential neuroprotective properties .

Pharmacokinetics

Research indicates that L-Norvaline can reduce urea production by approximately 50% while enhancing nitric oxide production by 55% . This pharmacological profile suggests that L-Norvaline may be beneficial in conditions where NO signaling is impaired.

Neuroprotective Effects

L-Norvaline has been studied for its neuroprotective effects in models of neurodegenerative diseases. In murine models of Alzheimer’s disease, L-Norvaline has been shown to reverse cognitive decline and synaptic loss . The compound's ability to inhibit arginase may play a critical role in this protective effect by maintaining higher levels of L-arginine available for nitric oxide synthase (NOS) activity.

Cardiovascular Benefits

In animal studies, administration of L-Norvaline has demonstrated a decrease in blood pressure when given intraperitoneally at a dose of 30 mg/kg over seven days . This suggests potential applications in managing hypertension through its vasodilatory effects mediated by increased NO production.

Case Studies

Several studies have focused on the effects of L-Norvaline on cognitive function and cardiovascular health:

- Cognitive Function : A study involving triple-transgenic mice showed that long-term administration of L-Norvaline (250 mg/L in drinking water) improved spatial memory, correlating with decreased S6K1 activity associated with inflammation and oxidative stress .

- Hypertension : In normotensive and hypertensive rat models, L-Norvaline administration resulted in significant reductions in blood pressure, highlighting its potential as a therapeutic agent for cardiovascular diseases .

Summary of Biological Activities

Propiedades

IUPAC Name |

methyl (2S)-2-aminopentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGRMCZTYDXKQW-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does L-Norvaline, methyl ester interact with serine proteases like human leukocyte elastase?

A1: this compound acts as a latent isocyanate precursor. While not inherently inhibitory, specific derivatives of this compound can irreversibly inhibit serine proteases like human leukocyte elastase []. This suggests that upon conversion to its isocyanate form, it likely interacts with the active site serine residue, forming a covalent adduct and leading to enzyme inactivation.

Q2: Can you provide the molecular formula and weight of this compound?

A2: The molecular formula for this compound is C6H13NO2, and its molecular weight is 131.17 g/mol.

Q3: Are there any studies investigating the use of this compound in computational chemistry or modeling?

A4: While the provided abstracts do not directly mention computational studies on this compound itself, the development of 14C-labelled 2,6-diaminopimelic acid, synthesized using this compound as a precursor, opens possibilities for metabolic studies [, ]. These labeled compounds can be valuable tools in investigating metabolic pathways and flux using techniques like accelerator mass spectrometry, which could be coupled with computational modeling to understand metabolic processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.